molecular formula C20H14 B166850 Triptycene CAS No. 477-75-8

Triptycene

Cat. No. B166850
CAS RN: 477-75-8
M. Wt: 254.3 g/mol
InChI Key: NGDCLPXRKSWRPY-UHFFFAOYSA-N
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Description

Triptycene, also known as 9,10-dihydro-9,10 [1’,2’]-benzenoanthracene, is a C14 hydrocarbon with D3h symmetry . It is a structural building block for triptycene-based polymer of intrinsic microporosity due to its rigid, fused-ring skeleton and three-fold symmetry . It is a white solid that is soluble in organic solvents .


Synthesis Analysis

Triptycene was first synthesized in 1942 by Bartlett et al . The synthesis process was later improved by the more direct benzyne to anthracene cycloaddition route . Recent developments in the synthesis of triptycenes have resulted in advanced structures, such as congested and structurally complex molecules .


Molecular Structure Analysis

Triptycene is the simplest member of the iptycene family with a bridged bicyclooctatriene core structure . It has a D3h symmetry and 120° angles between the three aromatic rings in a paddle-wheel rigid structure . The molecule provides a large free volume around the aromatic blades .


Chemical Reactions Analysis

Triptycene becomes chiral molecules when substituents are unsymmetrically attached in at least two of their different aromatic rings . The triptycene scaffold provides adequate reactive positions including sp3 and sp2 sites to install reactive handles and extensions of the π-scaffold in designing triptycene derivatives .


Physical And Chemical Properties Analysis

Chiral luminescent triptycenes (HC-BN and HC-BB) functionalized with electron-donating carbazole and electron-accepting triarylborane were synthesized by classical Buchwald-coupling and Suzuki-coupling reactions . The compound bearing both carbazole and triarylborane, HC-BN, exhibits significant thermochromic shift of the emission because of the intramolecular charge transfer (ICT) character .

Scientific Research Applications

Supramolecular Chemistry

Triptycene derivatives are used as building blocks for mechanically interlocked molecules and for self-assembly and molecular recognition . This field explores how molecules interact and bind with one another, often leading to the creation of new materials with specific functions .

Catalysis

Triptycene-based phosphine ligands are significant in catalysis, serving as either achiral or chiral ligands . Their rigid structure and synthetic availability make them valuable for various catalytic reactions .

Anti-Cancer Agents

Research has been conducted on triptycene derivatives as potential anti-cancer agents . Their unique properties may contribute to the development of new therapeutic drugs .

Hindered Rotation Models

The unique structure of triptycene has made it a model for studying hindered rotation , which is significant in understanding molecular motion and interactions .

Materials Science

Triptycene is involved in broadly defined materials sciences, contributing to the development of functional polymers and porous materials like molecular cages and metal–organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, separation processes, and catalysis .

Chemical Sensors

Due to its structural features, triptycene is used in the design of chemical sensors . These sensors can detect various substances and have applications in environmental monitoring, medical diagnostics, and more .

Liquid Crystals

Triptycene derivatives contribute to the field of liquid crystals , which are used in displays and other optical devices due to their ability to modulate light .

Luminescent Materials

Recent studies have explored triptycene derivatives in the synthesis of luminescent materials with specific structures and properties, which have potential applications in lighting, displays, and bioimaging .

Mechanism of Action

Target of Action

Triptycene is a unique aromatic compound that has been attracting much attention in various research areas . It serves as an efficient building block for the design and synthesis of novel supramolecular acceptors . The primary targets of triptycene are the molecular structures that it helps to form, including macrocyclic arenes and organic cages .

Mode of Action

The mode of action of triptycene is primarily through its structural features. The symmetry and rigidity of the triptycene molecule, combined with the advantage of the substituents being located on the same face of the scaffold (pointing in one direction), facilitate the juxtaposition of functional groups in proximity . This allows for the creation of unique molecular structures with specific properties .

Biochemical Pathways

Triptycene affects the biochemical pathways involved in the formation of supramolecular structures. It plays a crucial role in the construction of new types of macrocyclic arenes and organic cages . These structures have applications in molecular recognition, self-assembly, and gas selective sorption .

Result of Action

The result of triptycene’s action is the formation of novel supramolecular structures with unique properties . These structures have been used to create porous materials and luminescent materials . The properties of these materials largely depend on the substitution patterns of the triptycene units, as well as the type of substituents present .

Action Environment

The action of triptycene can be influenced by environmental factors. For instance, the reactivity of triptycene can be enhanced by electron-donating substituents, while electron-withdrawing substituents can lower it . This suggests that the chemical environment can significantly impact the action, efficacy, and stability of triptycene.

Safety and Hazards

According to the safety data sheet, triptycene should be handled with care to avoid dust formation and breathing vapors, mist, or gas . In case of skin contact, it should be washed off with soap and plenty of water . If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing .

Future Directions

Since the first preparation of triptycene, great progress has been made with respect to its synthesis and the understanding of its properties . Interest in triptycene-based systems is intense; in recent years, advances in the synthetic methodology and properties of new triptycenes have been reported by researchers from various fields of science . This suggests that triptycene and its derivatives will continue to be an area of active research in the future.

properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
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InChI

InChI=1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDCLPXRKSWRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC=CC=C35
Source PubChem
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Molecular Formula

C20H14
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DSSTOX Substance ID

DTXSID6060058
Record name Triptycene
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Molecular Weight

254.3 g/mol
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Physical Description

Solid; [Merck Index] Yellow-beige or grey needles; [Acros Organics MSDS]
Record name Triptycene
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Product Name

Triptycene

CAS RN

477-75-8
Record name Triptycene
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Record name 9,10[1',2']-Benzenoanthracene, 9,10-dihydro-
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Record name TRIPTYCENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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